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Compound of Interest

Compound Name: 4-(4-Chlorophenyl)benzoic acid

Cat. No.: B1582905

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(4-
Chlorophenyl)benzoic acid, a biphenyl carboxylic acid derivative with significant applications
in medicinal chemistry and materials science. As a key intermediate in organic synthesis, a
thorough understanding of its spectroscopic properties is paramount for unambiguous
identification, purity assessment, and quality control. This document is intended for
researchers, scientists, and drug development professionals, offering a detailed examination of
its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data.

Molecular Structure and Physicochemical
Properties

4-(4-Chlorophenyl)benzoic acid, with the CAS Number 5748-41-4, possesses a molecular
formula of C13HoClO2 and a molecular weight of 232.66 g/mol . The molecule consists of two
phenyl rings directly connected, forming a biphenyl core. One ring is substituted with a
carboxylic acid group at the 4-position, while the other bears a chlorine atom, also at the 4-
position. The solid compound typically appears as a white to off-white powder with a melting
point in the range of 289-291 °C.
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Caption: A generalized workflow for NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrum Data (Electron lonization)
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miz Relative Intensity Assighment

232/234 High [M]* (Molecular ion)
215/217 Medium [M-OH]*

187/189 Medium [M-COOH]*

15 High E:C;zol-rlsr (Biphenyl radical
139 High [CeH4aCOOH]*

111 Medium [CeHaCI*

Interpretation of the Mass Spectrum

The mass spectrum of 4-(4-Chlorophenyl)benzoic acid will show a molecular ion peak [M]* at
m/z 232. Due to the presence of the chlorine isotope 3’Cl, there will be an [M+2]* peak at m/z
234 with an intensity of about one-third of the [M]* peak. Common fragmentation pathways
include the loss of a hydroxyl radical (-OH) to give a peak at m/z 215/217, and the loss of the
carboxylic acid group (-COOH) to yield a fragment at m/z 187/189. The base peak is likely to
be the biphenyl radical cation at m/z 152, formed by the loss of both the carboxylic acid group
and the chlorine atom. Other significant fragments would include the benzoyl cation at m/z 139
and the chlorophenyl cation at m/z 111.

Experimental Protocol for Mass Spectrometry

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
typically via a direct insertion probe for solid samples or after separation by gas
chromatography (GC-MS) or liquid chromatography (LC-MS).

¢ lonization: The sample is ionized, commonly using Electron lonization (EI) for volatile
compounds.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a
mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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o Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the
characterization of 4-(4-Chlorophenyl)benzoic acid. The combination of IR, NMR, and MS
allows for the unambiguous confirmation of its structure and the assessment of its purity. The
characteristic signals and fragmentation patterns discussed herein serve as a valuable
reference for researchers working with this important chemical intermediate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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